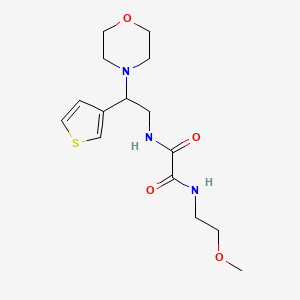
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H23N3O4S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine Ring : Enhances solubility and biological activity.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Methoxyethyl Group : May influence pharmacokinetics and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of oxalyl chloride with appropriate amines under controlled conditions. The general synthetic route includes:
- Formation of an oxalyl chloride intermediate from oxalic acid.
- Reaction with 2-methoxyethylamine and morpholino compounds to yield the desired oxalamide.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways, leading to therapeutic effects in various conditions. Research indicates that it can act as an inhibitor or modulator in biochemical pathways relevant to disease processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of oxalamides exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties.
- The mechanism involves the induction of apoptosis in tumor cells through mitochondrial pathways.
-
Antimicrobial Properties :
- Preliminary tests indicate that the compound has antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
-
Neuroprotective Effects :
- Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | Anticancer | Induces apoptosis in cancer cell lines |
| N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamide | Antimicrobial | Effective against Gram-positive bacteria |
| N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | Neuroprotective | Protects against oxidative stress |
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-21-6-3-16-14(19)15(20)17-10-13(12-2-9-23-11-12)18-4-7-22-8-5-18/h2,9,11,13H,3-8,10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIEHPTQNZSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













